molecular formula C7H12N2O B1296622 (1-Propyl-1H-imidazol-2-yl)methanol CAS No. 143886-50-4

(1-Propyl-1H-imidazol-2-yl)methanol

Cat. No. B1296622
M. Wt: 140.18 g/mol
InChI Key: GMYMEKBDZLQAAN-UHFFFAOYSA-N
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Description

“(1-Propyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 143886-50-4 . It has a molecular weight of 140.19 . The IUPAC name for this compound is also “(1-propyl-1H-imidazol-2-yl)methanol” and it has an InChI code of 1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3 .


Molecular Structure Analysis

The molecular structure of “(1-Propyl-1H-imidazol-2-yl)methanol” consists of a five-membered imidazole ring attached to a propyl group and a methanol group . The InChI code provides a textual representation of the molecule’s structure .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

(1-Methyl-1H-imidazol-2-yl) methanol derivatives, closely related to (1-Propyl-1H-imidazol-2-yl)methanol, have been prepared through various methods, and these alcohols can be converted into carbonyl compounds via corresponding quaternary salts. This system can be regarded as a masked form of the carbonyl group and a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursor to Biomimetic Chelating Ligands

Derivatives like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which share structural similarities with (1-Propyl-1H-imidazol-2-yl)methanol, have been synthesized and are potential precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Corrosion Inhibition in Carbon Steel

Imidazole-based molecules, including derivatives similar to (1-Propyl-1H-imidazol-2-yl)methanol, have been applied as corrosion inhibitors for carbon steel in acidic medium. Their efficiency varies with molecular hardness and solvation energy, indicating the importance of molecule polarity in corrosion inhibition (Costa et al., 2021).

Enantioseparation Applications

Compounds like 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters, structurally related to (1-Propyl-1H-imidazol-2-yl)methanol, have been subjected to enantioseparation using Chiralcel OD columns. The structure and concentration of alcohol in the mobile phase significantly influence enantiomeric separation and retention (Karakurt, Saraç, & Dalkara, 2012).

Fluorescence Properties in Zn2+ Fluorescent Probes

Imidazole-based compounds, akin to (1-Propyl-1H-imidazol-2-yl)methanol, have been synthesized and examined for their UV and fluorescence properties. These compounds can coordinate with Zn2+, resulting in strong fluorescence, which is useful in fluorescent probes (Wen-yao, 2012).

Selective COX-2 Inhibition in Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of imidazole-based molecules like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol have been synthesized as selective COX-2 inhibitors, highlighting their potential therapeutic applications (Tabatabai, Rezaee, & Kiani, 2012).

Future Directions

The future directions for research on “(1-Propyl-1H-imidazol-2-yl)methanol” and similar imidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential applications .

properties

IUPAC Name

(1-propylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYMEKBDZLQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339623
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propyl-1H-imidazol-2-yl)methanol

CAS RN

143886-50-4
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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